N-[2-chloro-5-(trifluoromethyl)phenyl]-2-({10-methyl-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9,11-tetraen-12-yl}sulfanyl)acetamide
CAS No.:
Cat. No.: VC16289364
Molecular Formula: C19H15ClF3N3OS2
Molecular Weight: 457.9 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C19H15ClF3N3OS2 |
|---|---|
| Molecular Weight | 457.9 g/mol |
| IUPAC Name | N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[(10-methyl-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9,11-tetraen-12-yl)sulfanyl]acetamide |
| Standard InChI | InChI=1S/C19H15ClF3N3OS2/c1-9-24-17(16-11-3-2-4-14(11)29-18(16)25-9)28-8-15(27)26-13-7-10(19(21,22)23)5-6-12(13)20/h5-7H,2-4,8H2,1H3,(H,26,27) |
| Standard InChI Key | GIYGODXIVMQRLI-UHFFFAOYSA-N |
| Canonical SMILES | CC1=NC2=C(C3=C(S2)CCC3)C(=N1)SCC(=O)NC4=C(C=CC(=C4)C(F)(F)F)Cl |
Introduction
N-[2-chloro-5-(trifluoromethyl)phenyl]-2-({10-methyl-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9,11-tetraen-12-yl}sulfanyl)acetamide is a complex organic compound featuring a trifluoromethyl group and a thiazole moiety within its structure. This compound's molecular formula suggests a significant presence of halogens and nitrogen, which are indicative of potential biological activity. The intricate structure, including multiple functional groups, implies diverse reactivity and potential for significant interactions with biological systems.
Structural Features and Synthesis
The compound's structure is characterized by a chloro and trifluoromethyl-substituted phenyl ring connected to a complex bicyclic system containing sulfur and nitrogen. The synthesis of such compounds often involves multi-step reactions using commercially available reagents. For similar compounds, synthesis pathways may include reactions involving chloroacetyl chloride or other acyl chlorides to form amide bonds, followed by further modifications to introduce the complex bicyclic structure .
Potential Biological Activities
Compounds with similar structural features, such as halogenated phenyl rings and complex heterocyclic systems, have shown a range of biological activities. For example, some related compounds exhibit antimicrobial or anticancer properties due to their ability to interact with biological macromolecules like proteins or nucleic acids . The presence of a trifluoromethyl group can enhance lipophilicity, potentially increasing the compound's ability to penetrate cell membranes and interact with intracellular targets.
Comparison with Similar Compounds
| Compound Name | Key Features | Biological Activity |
|---|---|---|
| N-[4-chloro-3-(trifluoromethyl)phenyl]acetamide | Chlorine and trifluoromethyl groups | Antimicrobial |
| 2-(4-(furan-2-carbonyl)piperazin-1-yl)acetamide | Piperazine and furan moieties | Antidepressant |
| 3-(trifluoromethyl)benzamide | Simple amide structure with trifluoromethyl | Anticancer |
| N-[2-chloro-5-(trifluoromethyl)phenyl]-2-({10-methyl-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9,11-tetraen-12-yl}sulfanyl)acetamide | Trifluoromethyl and complex bicyclic structure | Potential biological activity |
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